SF1126

Description

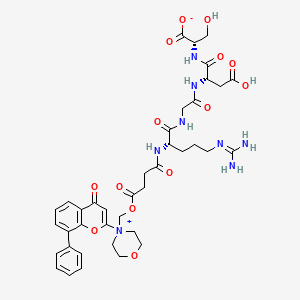

pan-PI3K/mTOR Inhibitor this compound is a water soluble, small-molecule prodrug containing the pan-PI3K/mTOR inhibitor LY294002/SF1101 conjugated to the RGD-containing tetra-peptide SF1174 with potential antineoplastic and antiangiogenic activities. The targeting peptide SF1174 moiety of pan-PI3K/mTOR inhibitor this compound selectively binds to cell surface integrins and, upon cell entry, the agent is hydrolyzed to the active drug SF1101; SF1101 selectively inhibits all isoforms of phosphoinositide-3-kinase (PI3K) and other members of the PI3K superfamily, such as the mammalian target of rapamycin (mTOR) and DNA-PK. By inhibiting the PI3K signaling pathway, this agent may inhibit tumor cell and tumor endothelial cell proliferation and survival.

Properties

Key on ui mechanism of action |

SF1126 is a small molecule conjugate containing a pan-PI3K inhibitor that selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR. A major factor in tumor resistance to approved chemotherapy agents is thought to be the activation of the PI3K/PTEN pathway. As a result, it is thought that inhibiting this pathway, via SF1126, could cause the resetting of sensitivity to approved agents and exhibit synergistic anticancer effects. |

|---|---|

CAS No. |

936487-67-1 |

Molecular Formula |

C39H48N8O14 |

Molecular Weight |

852.8 g/mol |

IUPAC Name |

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1 |

InChI Key |

SVNJBEMPMKWDCO-KCHLEUMXSA-N |

SMILES |

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |

Isomeric SMILES |

C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |

Appearance |

White to off-white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SF-1126, SF1126, SF 1126 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SF1126

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular mechanism of SF1126, a first-in-class dual phosphatidylinositol 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4) inhibitor. It consolidates preclinical and clinical data to offer a comprehensive understanding of its function, from molecular interactions to cellular and systemic effects.

Executive Summary

This compound is a rationally designed, integrin-targeted prodrug with potent antitumor and antiangiogenic activities.[1][2] It is composed of the pan-PI3K inhibitor LY294002 conjugated to a tetrapeptide, Arg-Gly-Asp-Ser (RGDS), which targets integrins highly expressed on tumor cells and neovasculature.[3][4][5] This design enhances water solubility, improves pharmacokinetic properties, and allows for targeted delivery of the active compound, thereby increasing its therapeutic index.[2][3][4] Upon binding to cellular integrins and subsequent internalization, this compound is hydrolyzed to its active form, SF1101 (LY294002), which exerts its biological effects.[6] The primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth, proliferation, survival, and angiogenesis.[1][7][8] More recently, this compound has been identified as a dual inhibitor, also targeting BRD4, a key epigenetic reader involved in oncogene transcription.[9][10][11] This dual activity allows this compound to simultaneously disrupt major oncogenic signaling and transcriptional programs, making it a promising agent in cancer therapy.

Core Mechanism of Action: Prodrug Design and Dual Inhibition

The innovative design of this compound as a targeted prodrug is central to its mechanism of action.

-

Prodrug Structure: this compound is a conjugate of two key components: SF1101 (the active drug, LY294002) and SF1174 (an inactive RGDS tetrapeptide targeting moiety).[5] LY294002 is a well-characterized small molecule that acts as a pan-PI3K inhibitor but suffers from poor solubility and an unfavorable pharmacokinetic profile, precluding its clinical use.[2][4]

-

Targeted Delivery: The SF1174 peptide moiety selectively binds to integrins such as αvβ3, αvβ5, and α5β1, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells.[2][3] This interaction facilitates the accumulation of the prodrug at the tumor site.[4]

-

Activation: Following cell entry, this compound is hydrolyzed, releasing the active inhibitor SF1101 (LY294002).[6] This targeted release mechanism is designed to maximize the drug concentration within the tumor microenvironment while minimizing systemic exposure and associated toxicities.[2]

Impact on Cellular Signaling Pathways

The active form of this compound, LY294002, is a multi-kinase inhibitor that disrupts several oncogenic signaling pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

The canonical target of this compound is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in a wide range of human cancers.[1][7]

-

PI3K Inhibition: As a pan-PI3K inhibitor, this compound blocks all Class I PI3K isoforms (α, β, γ, δ).[12] This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Downstream Effects: The reduction in PIP3 levels leads to decreased activation and phosphorylation of key downstream effectors, including:

-

AKT: Inhibition of AKT phosphorylation (p-AKT) is a primary pharmacodynamic marker of this compound activity.[1][4] This disrupts AKT-mediated cell survival signals.

-

mTOR: this compound inhibits both mTORC1 and mTORC2 complexes.[8] This leads to reduced phosphorylation of downstream targets like p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.[1][3]

-

ERK: Some studies have shown that this compound can also decrease the phosphorylation of ERK in the RAS/MAPK pathway, suggesting a broader impact on mitogenic signaling.[1]

-

Inhibition of BRD4 and Transcriptional Regulation

Recent evidence has established this compound as a dual PI3K/BRD4 inhibitor.[9][10][11]

-

BRD4 Function: BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to the promoters of key genes, including the oncogene MYC.

-

BRD4 Inhibition: The active moiety of this compound, LY294002, binds to the active site of BRD4, displacing it from chromatin.[11]

-

Downstream Effects: This action leads to the transcriptional repression of BRD4 target genes, most notably a significant downregulation of c-Myc protein expression.[9][11] This disrupts the transcriptional programs that drive cancer cell proliferation and survival.

Anti-Angiogenic Effects

This compound demonstrates potent anti-angiogenic activity through multiple mechanisms.[2][13][14]

-

HIF-1α Inhibition: By inhibiting the PI3K/AKT/mTOR pathway, this compound blocks the hypoxic stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] HIF-1α is a master transcriptional regulator of angiogenesis.

-

VEGF Suppression: The destabilization of HIF-1α leads to a subsequent decrease in the production and secretion of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic cytokine.[1][13]

-

Direct Endothelial Effects: The RGD peptide targets this compound directly to endothelial cells, where its inhibition of PI3K signaling can impede cell proliferation and migration, key processes in the formation of new blood vessels.[12] This leads to a measurable decrease in microvessel density (MVD) in tumors.[2][13]

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of this compound from various preclinical studies.

Table 1: In Vitro Cellular Proliferation (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Hep3B | Hepatocellular Carcinoma | 5.05 | [10][11] |

| HepG2 | Hepatocellular Carcinoma | 6.89 | [10][11] |

| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [10][11] |

| Huh7 | Hepatocellular Carcinoma | 2.14 | [10][11] |

| SUDHL-4 | B-Cell NHL | 3.28 | [8] |

| TMD-8 | B-Cell NHL | 1.47 | [8] |

Table 2: In Vivo Antitumor and Anti-Angiogenic Activity

| Xenograft Model | Cancer Type | Dosage | Outcome | Reference(s) |

| MM.1R | Multiple Myeloma | 50 mg/kg | 94% tumor growth inhibition | [1] |

| LLC | Lewis Lung Carcinoma | 50 mg/kg | Significant tumor growth inhibition | [13][14] |

| HT-29 | Colorectal Cancer | N/A | Significant tumor growth inhibition | [9] |

| PC3 + Taxotere | Prostate Cancer | 50 mg/kg | Dramatic tumor regression | [2][3] |

| Renal Cell | Renal Cell Carcinoma | 20 mg/kg (with Rapamycin) | 54% tumor regression | [12] |

| U87MG / PC3 | Glioma / Prostate | N/A | 72% decrease in Microvessel Density (MVD) | [2] |

Key Experimental Protocols

The following section details the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Western Blot Analysis for Signaling Pathway Inhibition

-

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways.

-

Protocol:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MM.1R, HepG2) are cultured to 70-80% confluency.[1][11]

-

Cells are treated with varying concentrations of this compound (e.g., 0.5-50 µM) or vehicle control for specified time points (e.g., 1-24 hours).[1][10]

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT, ERK, p70S6K, 4EBP1, etc. A loading control (e.g., β-actin or GAPDH) is also used.

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Growth Study

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Protocol:

-

Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 MM.1R or SK-Hep1 cells).[1][11]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups (n=7-8 mice/group).[1][11]

-

This compound is administered via intravenous (IV) or intraperitoneal (IP) injection at a specified dose and schedule (e.g., 50 mg/kg, 3 times per week).[13][14]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 × length × width²).[11] Animal weight and general health are also monitored.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., IHC).

-

Immunohistochemistry (IHC) for Angiogenesis and Proliferation

-

Objective: To assess the effect of this compound on tumor microvessel density and cell proliferation within the tumor tissue.

-

Protocol:

-

Sample Preparation: Excised tumors from xenograft studies are fixed in formalin and embedded in paraffin.

-

Sectioning: 4-5 µm sections are cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

-

Staining:

-

Detection: A secondary antibody and a detection system (e.g., DAB) are used to visualize the staining.

-

Quantification: Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in several high-power fields. The proliferative index is determined by calculating the percentage of PCNA-positive cells.[1][13]

-

Conclusion

This compound is a multi-targeted agent whose mechanism of action is rooted in its unique prodrug design and its ability to simultaneously inhibit two of the most critical pathways in oncology: PI3K/AKT/mTOR signaling and BRD4-mediated transcription. By blocking cell growth, survival, protein synthesis, and oncogenic transcription, while also exerting potent anti-angiogenic effects, this compound represents a comprehensive approach to cancer therapy. The preclinical and early clinical data support its continued development, both as a single agent and in combination with other targeted therapies.[1][3][11]

References

- 1. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. obesityhealthmatters.com [obesityhealthmatters.com]

- 6. Facebook [cancer.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. fiercehealthcare.com [fiercehealthcare.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

SF1126: An In-Depth Technical Guide to a Dual PI3K and BRD4 Inhibitor

Abstract

SF1126 is a novel, water-soluble prodrug of the pan-phosphoinositide 3-kinase (PI3K) inhibitor, LY294002.[1][2] Engineered for enhanced clinical applicability, this compound features an RGD-containing tetra-peptide that targets integrins, facilitating preferential delivery to the tumor microenvironment.[1][2] Upon hydrolysis, it releases its active metabolite, LY294002, which broadly inhibits all isoforms of PI3K and other members of the PI3K superfamily, including the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[1] Emerging evidence has also identified this compound as a dual inhibitor, additionally targeting the bromodomain and extraterminal domain (BET) protein BRD4.[3][4] This dual-action mechanism underscores its potential as a potent anti-neoplastic and anti-angiogenic agent, a claim substantiated by extensive preclinical data and progression into clinical trials. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, target profile, and methodologies for its preclinical evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of myriad cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has rendered it a prime target for therapeutic intervention. LY294002 was one of the first synthetic small molecules to demonstrate potent, broad-spectrum inhibition of PI3K. However, its poor solubility and unfavorable pharmacokinetic profile have limited its clinical development.[2]

This compound was designed to overcome these limitations.[2] It is a conjugate of LY294002 and a tetrapeptide containing the arginine-glycine-aspartic acid (RGD) motif.[1] This RGD sequence facilitates binding to integrins, which are often overexpressed on the surface of tumor cells and endothelial cells within the tumor vasculature.[1][2] This targeted delivery mechanism, coupled with its improved water solubility, enhances the therapeutic index of the active compound, LY294002.[2]

Mechanism of Action and Target Profile

Upon systemic administration, this compound is designed to be cleaved at a physiological pH, leading to the sustained release of its active metabolite, LY294002.[5] LY294002 is a competitive inhibitor of the ATP-binding site of PI3K enzymes.[6]

Primary Target: Phosphoinositide 3-Kinase (PI3K) Superfamily

LY294002 exhibits broad inhibitory activity against all Class I PI3K isoforms, as well as other members of the PI3K-related kinase (PIKK) family.

Table 1: Inhibitory Activity (IC50) of LY294002 against PI3K Superfamily Kinases

| Target | IC50 (µM) |

| PI3Kα | 0.5[2][3][5][7] |

| PI3Kβ | 0.97[2][3][5][7] |

| PI3Kδ | 0.57[2][3][5][7] |

| PI3Kγ | 1.6[1] |

| mTOR | 2.5[1] |

| DNA-PK | 1.4[3][5][7] |

Secondary Target: Bromodomain and Extraterminal Domain (BET) Proteins

Recent studies have revealed that LY294002, the active form of this compound, also functions as a BET inhibitor, specifically targeting BRD4.[3] BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes such as MYC.[3] The dual inhibition of both the PI3K and BRD4 pathways by a single agent represents a novel and potent anti-cancer strategy.

Cellular Effects

The inhibition of these key signaling nodes by this compound leads to a cascade of downstream effects, including:

-

Inhibition of the PI3K/AKT/mTOR Signaling Pathway: This leads to decreased phosphorylation of key downstream effectors such as Akt, p70S6K, and 4E-BP1, resulting in reduced protein synthesis and cell growth.[3][5]

-

Downregulation of BRD4-dependent Transcription: Inhibition of BRD4 leads to the suppression of oncogenes like c-Myc and cell cycle regulators such as Cyclin D1.[3][4]

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, as evidenced by the cleavage of caspase-3.[5]

-

Cell Cycle Arrest: The compound can induce cell cycle arrest, primarily at the G0/G1 phase.[3]

-

Anti-Angiogenic Effects: By targeting integrins on endothelial cells and inhibiting the PI3K pathway, this compound can suppress tumor-induced angiogenesis.[5]

Table 2: Cellular Inhibitory Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Hep3B | Hepatocellular Carcinoma | 5.05[8] |

| HepG2 | Hepatocellular Carcinoma | 6.89[8] |

| SK-Hep1 | Hepatocellular Carcinoma | 3.14[8] |

| Huh7 | Hepatocellular Carcinoma | 2.14[8] |

| MM.1S | Multiple Myeloma | 8.89[1] |

| MM.1R | Multiple Myeloma | 11.67[1] |

| RPMI 8226 | Multiple Myeloma | 11.90[1] |

Signaling Pathways

The dual inhibitory nature of this compound impacts two critical oncogenic signaling pathways.

Caption: this compound inhibits PI3K and BRD4 signaling pathways.

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Caption: Workflow for an in vivo xenograft study of this compound.

Materials:

-

Cancer cell line of interest (e.g., HT-29 for colorectal cancer, A673 for Ewing sarcoma)

-

Appropriate cell culture medium and supplements

-

6-8 week old female immunodeficient mice (e.g., athymic nude or RAG-2-/-)

-

This compound

-

Vehicle control (e.g., phosphate-buffered saline)

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control via the desired route (e.g., subcutaneous or intravenous injection) according to the planned schedule (e.g., 6 days a week for 30 days).[9]

-

Continued Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.

-

Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the treatment period. Harvest tumors for further analysis.

Immunohistochemistry (IHC) for PCNA and CD31

This protocol provides a general guideline for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissues to assess cell proliferation (PCNA) and angiogenesis (CD31).

Materials:

-

FFPE tumor tissue sections (4-5 µm) on charged slides

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide solution (e.g., 3%) for quenching endogenous peroxidase

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies: anti-PCNA and anti-CD31

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB substrate-chromogen system

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., microwave or pressure cooker).

-

Peroxidase Block: Incubate the slides in hydrogen peroxide solution to block endogenous peroxidase activity.

-

Blocking: Block non-specific antibody binding by incubating the slides in blocking buffer.

-

Primary Antibody Incubation: Incubate the slides with the primary antibody (anti-PCNA or anti-CD31) at the optimal dilution overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the slides with the biotinylated secondary antibody.

-

Detection: Incubate the slides with streptavidin-HRP conjugate.

-

Chromogen Development: Apply the DAB substrate-chromogen solution and monitor for the development of the brown precipitate.

-

Counterstaining: Counterstain the slides with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

Clinical Development

This compound has been evaluated in several Phase I and II clinical trials for various malignancies. A first-in-human Phase I study (NCT00907205) in patients with advanced solid tumors and B-cell malignancies established the safety and tolerability of this compound.[10] The maximum tolerated dose (MTD) was not reached, and the maximum administered dose was 1110 mg/m².[10] Stable disease was the best response observed in 58% of evaluable patients.[10]

Several other clinical trials have been initiated, though some have been terminated for reasons such as lack of recruitment and changes in sponsor priorities (NCT03059147).[4]

Conclusion

This compound represents a promising second-generation PI3K inhibitor with a unique dual-targeting mechanism that also encompasses the inhibition of BRD4. Its innovative prodrug design, which facilitates targeted delivery and improves its pharmacokinetic profile, has enabled its progression into clinical evaluation. The extensive preclinical data demonstrating its potent anti-tumor and anti-angiogenic activities, coupled with a favorable safety profile in early clinical trials, underscore the potential of this compound as a valuable therapeutic agent in oncology. Further research is warranted to fully elucidate the synergistic effects of its dual inhibitory action and to identify patient populations most likely to benefit from this novel therapeutic approach.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 6. LY294002 | Cell Signaling Technology [cellsignal.com]

- 7. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 8. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

SF1126: A Technical Guide to a First-in-Class Dual PI3K/BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF1126 is a pioneering, first-in-class small molecule inhibitor that uniquely targets two critical oncogenic pathways: the phosphoinositide 3-kinase (PI3K) signaling cascade and the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4.[1] As a prodrug of the pan-PI3K inhibitor LY294002, this compound is chemically engineered for improved solubility and targeted delivery.[2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and offering detailed protocols for essential experimental validation.

Introduction to this compound

This compound is a rationally designed therapeutic agent that capitalizes on the synergistic potential of co-inhibiting two major cancer-driving pathways.[3] It is composed of the active pan-PI3K inhibitor LY294002 conjugated to an RGD (Arginylglycylaspartic acid) targeting peptide.[2] This modification not only enhances the drug's solubility and pharmacokinetic profile but also facilitates its targeted delivery to integrins expressed on the tumor vasculature.[2][4] Upon administration, this compound is hydrolyzed, releasing the active compound LY294002 to exert its inhibitory effects.[4]

Chemical Structure:

-

IUPAC Name: (6Z,8S,9Z,12Z,14S,15Z,17S)-14-(carboxymethyl)-8-(3-guanidinopropyl)-6,9,12,15-tetrahydroxy-17-(hydroxymethyl)-3-oxo-1-(4-(4-oxo-8-phenyl-4H-chromen-2-yl)morpholino-4-ium)-2-oxa-7,10,13,16-tetraazaoctadeca-6,9,12,15-tetraen-18-oate[4]

-

Molecular Formula: C39H48N8O14[5]

-

Molecular Weight: 852.84 g/mol [4]

Mechanism of Action: Dual Inhibition of PI3K and BRD4

This compound exerts its anti-cancer effects by simultaneously disrupting two distinct but interconnected signaling pathways crucial for tumor growth, proliferation, and survival.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a common feature in many cancers.[6][7] this compound, through its active metabolite LY294002, is a pan-inhibitor of Class I PI3K isoforms (α, β, γ, δ).[8] By blocking PI3K activity, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] This, in turn, inhibits the downstream activation of key signaling proteins, including AKT and mTOR.[9][10] The consequences of this inhibition include:

-

Reduced Cell Proliferation and Survival: Inhibition of AKT and mTOR signaling leads to cell cycle arrest and the induction of apoptosis.[7][11]

-

Anti-Angiogenic Effects: The PI3K pathway is also implicated in angiogenesis, and its inhibition by this compound can disrupt the formation of new blood vessels that supply tumors.[2]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]

- 5. pnas.org [pnas.org]

- 6. PI3K kinase assay [bio-protocol.org]

- 7. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 10. escholarship.org [escholarship.org]

- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

An In-depth Technical Guide to the Anti-Angiogenic Properties of SF1126

Audience: Researchers, scientists, and drug development professionals.

Abstract

SF1126 is a rationally designed, vascular-targeted pan-phosphoinositide 3-kinase (PI3K) inhibitor with significant antitumor and anti-angiogenic properties.[1][2] As a prodrug of the well-characterized PI3K inhibitor LY294002, this compound was developed to overcome the poor pharmacological properties of its parent compound.[1][3] It features a tetrapeptide, Arg-Gly-Asp-Ser (RGDS), which targets the molecule to integrins such as αvβ3 and α5β1 that are highly expressed on tumor vasculature and tumor cells.[1][4] This technical guide provides a comprehensive overview of the anti-angiogenic mechanism of this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.

Core Mechanism of Anti-Angiogenic Action

The anti-angiogenic activity of this compound is rooted in its function as a pan-PI3K inhibitor. The PI3K/AKT signaling pathway is a critical regulator of cellular processes that drive tumor angiogenesis, including endothelial cell proliferation, survival, and migration.[5]

Key mechanistic steps include:

-

Targeted Delivery: The RGDS moiety of this compound binds to integrins on endothelial and tumor cells, concentrating the drug within the tumor microenvironment.[1][4]

-

PI3K Inhibition: Following cleavage of the prodrug, the active compound LY294002 potently inhibits all class I PI3K isoforms.[4][6]

-

Suppression of AKT Activation: Inhibition of PI3K prevents the phosphorylation and subsequent activation of its downstream effector, AKT. This has been consistently demonstrated by the reduction of phosphorylated AKT (p-AKT) levels in this compound-treated cells and tumor tissues.[1][3]

-

Destabilization of Hypoxia-Inducible Factors (HIFs): The PI3K/AKT pathway is a key regulator of the stability of HIF-1α and HIF-2α, master transcription factors that control the cellular response to hypoxia.[7][8] this compound treatment abrogates the hypoxic stabilization of HIF-1α and HIF-2α.[3][7] In renal cell carcinoma (RCC) models, this compound was shown to promote the VHL-independent, MDM2-mediated degradation of HIF-2α under hypoxic conditions.[7]

-

Reduction of Pro-Angiogenic Factors: By inhibiting HIFs, this compound suppresses the transcription of crucial pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[3][8] This reduction in VEGF limits the stimulation of endothelial cells, thereby inhibiting new blood vessel formation.

Quantitative Data Summary

The anti-angiogenic and antitumor efficacy of this compound has been quantified across numerous preclinical models. The data below is collated from published studies.

Table 1: In Vivo Antitumor and Anti-Angiogenic Efficacy of this compound

| Tumor Model | Animal Model | This compound Dosage & Administration | Key Outcomes | Reference(s) |

| Renal Cell Carcinoma (Caki, 786-0) | Xenograft Mice | 25 mg/kg, s.c., 3x/week for 3 weeks | >90% inhibition of tumor growth; Potent anti-angiogenic activity observed via MVD analysis. | [7] |

| Lewis Lung Carcinoma (LLC) | WT Mice | 50 mg/kg, 3x/week | Significant blockage of tumor growth; Significant reduction in microvessel density (MVD). | [9][10] |

| Glioma (LN229 vIII) | Xenograft Mice | 50 mg/kg, 3x/week | 72% decrease in MVD. | [3][8] |

| Multiple Myeloma (MM.1R) | Xenograft Mice | N/A | Striking decrease in MVD (p<0.007). | [4] |

| Prostate Cancer (PC3) | Xenograft Mice | N/A | Enhanced tumor growth inhibition compared to non-targeted prodrug. | [1] |

| Glioma (U87MG) | Xenograft Mice | N/A | Enhanced tumor growth inhibition compared to non-targeted prodrug. | [1] |

| Renal Cell Carcinoma | Mouse Model | 20 mg/kg, i.v., 3x/week (with Rapamycin) | 54% regression of tumor volume vs. starting volume. | [6] |

Table 2: In Vitro Anti-Angiogenic Effects of this compound

| Cell Type | Assay | Key Outcomes | Reference(s) |

| Endothelial Cells | Proliferation Assay | Dose-dependent inhibition of endothelial cell proliferation. | [6] |

| Renal Cell Carcinoma & Endothelial Cells | Western Blot (p-AKT) | Dose-dependent inhibition of p-AKT under stimulation with IGF, VEGF, and Bv8. | [6] |

| Glioma Cells (LN229) | HIF-1α HRE-Luciferase Reporter Assay | Profoundly inhibits HIF-1α transcription activity (90% suppression) under hypoxic conditions. | [3][8] |

| Glioma Cells | Wound Healing Scratch Assay | Inhibited vitronectin-mediated cell migration. | [11] |

| Renal Cell Carcinoma Cells (786-0, Caki) | Western Blot (HIFs) | Abrogates stabilization of HIF-2α (normoxia & hypoxia) and HIF-1α (hypoxia). | [7] |

Key Experimental Methodologies

Reproducible and rigorous experimental design is crucial for evaluating anti-angiogenic compounds. Below are detailed protocols for key assays used to characterize this compound.

Animal Xenograft Studies

-

Animal Model: Athymic female nude mice (e.g., CD-1 nu/nu, 20-25 g) are typically used for subcutaneous (s.c.) xenograft models.[3]

-

Cell Implantation: A suspension of tumor cells (e.g., 5 x 10⁶ U87MG cells) in a suitable medium like serum-free DMEM is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control (vehicle) groups.[11]

-

Drug Administration: this compound is administered systemically. A common regimen is 25-50 mg/kg, delivered subcutaneously (s.c.) or intravenously (i.v.), three times per week.[7][9] The vehicle control typically consists of the formulation buffer.

-

Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers, and animal body weight is monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 3 weeks). Tumors are then excised for further analysis.[7]

Microvessel Density (MVD) Analysis

-

Tissue Preparation: Excised tumors are fixed in formalin, embedded in paraffin, and sectioned (e.g., 5 µm thickness).

-

Immunohistochemistry (IHC):

-

Sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed (e.g., using citrate (B86180) buffer).

-

Sections are blocked to prevent non-specific binding.

-

Incubation with a primary antibody against an endothelial cell marker, typically CD31 (PECAM-1), is performed.[9]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the stained vessels.

-

Sections are counterstained with hematoxylin.

-

-

Quantification: MVD is scored by manually counting the number of CD31-positive vessels in several high-power fields (HPF) of view under a microscope.[9][10] The average count per HPF is then calculated for each tumor.

Western Blotting for p-AKT and HIF-1α

-

Sample Preparation:

-

Protein Extraction: Cells or tissues are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).

-

The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-Ser473-AKT, anti-HIF-1α). A loading control antibody (e.g., anti-AKT, anti-β-actin) is used to ensure equal protein loading.[8][12]

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Conclusion

This compound demonstrates robust anti-angiogenic activity, which is integral to its overall antitumor efficacy. Its unique design, combining a pan-PI3K inhibitor with an integrin-targeting peptide, allows for effective disruption of the critical PI3K/AKT/HIF-1α signaling axis within the tumor microenvironment. The comprehensive preclinical data, showing significant reductions in microvessel density and inhibition of endothelial cell functions, validates this compound as a potent anti-angiogenic agent.[3][7] These findings provide a strong rationale for its continued investigation in clinical trials for the treatment of various malignancies.[5][7]

References

- 1. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiercehealthcare.com [fiercehealthcare.com]

- 7. Pan-PI-3 kinase inhibitor this compound shows antitumor and antiangiogenic activity in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-tumor effect of a novel PI3-kinase inhibitor, this compound, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Core Function of SF1126, an Integrin-Targeting Peptide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SF1126 is a first-in-class, dual-function investigational drug designed for targeted cancer therapy. It is a water-soluble prodrug that consists of the pan-phosphoinositide-3 kinase (PI3K) inhibitor LY294002 conjugated to a tetrapeptide, Arg-Gly-Asp-Ser (RGDS).[1][2] This unique structure provides a dual mechanism of action: the RGDS peptide moiety targets the molecule to integrins highly expressed on tumor cells and tumor vasculature, while the released active compound, LY294002 (also referred to as SF1101), broadly inhibits the PI3K signaling pathway, a critical cascade for cell survival, proliferation, and angiogenesis.[3][4][5] More recent studies have also identified it as a bromodomain-containing protein 4 (BRD4) inhibitor, adding another layer to its antitumor activity.[6][7] Preclinical and clinical studies have demonstrated that this compound possesses potent antitumor and anti-angiogenic properties across a range of malignancies, including multiple myeloma, colorectal cancer, hepatocellular carcinoma, and Ewing sarcoma.[6][8][9][10] This guide provides a comprehensive overview of this compound's mechanism, functional data, and the experimental protocols used in its evaluation.

Molecular Structure and Dual-Component Function

This compound was engineered to overcome the pharmacological limitations of its active component, LY294002, which suffers from poor water solubility and a short in vivo half-life.[2][3] The conjugation to the RGDS peptide creates a water-soluble prodrug with favorable pharmacokinetics.[3][8]

-

Targeting Moiety (SF1174): The RGDS tetrapeptide selectively binds to cell surface integrins, particularly αvβ3 and α5β1, which are overexpressed on tumor and endothelial cells within the tumor microenvironment.[1][3][8] This targeting mechanism is designed to enhance the delivery and accumulation of the active drug within the tumor compartment, thereby increasing efficacy and potentially reducing systemic toxicity.[2][3]

-

Active Moiety (SF1101/LY294002): Upon cell entry or in the physiological environment, this compound is hydrolyzed, releasing the active drug SF1101 (LY294002).[4][8] This small molecule is a potent, pan-isoform inhibitor of Class I PI3Ks (α, β, γ, δ) and other members of the PI3K superfamily, including the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[4][8][11] It also functions as a BRD4 inhibitor by binding to its active site and displacing it from chromatin.[10]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by simultaneously disrupting multiple critical signaling pathways essential for tumor growth, survival, and angiogenesis.

Integrin-Mediated Targeting and PI3K/AKT/mTOR Pathway Inhibition

The primary mechanism involves the targeted delivery of a pan-PI3K inhibitor. The RGDS peptide facilitates binding to tumor and endothelial cell integrins, leading to localized drug accumulation.[3] Once released, LY294002 inhibits PI3K, blocking the conversion of PIP2 to PIP3. This prevents the activation of the downstream serine/threonine kinase AKT, a central node in cell signaling. Inhibition of AKT subsequently deactivates the mTOR complex (mTORC1 and mTORC2), leading to reduced phosphorylation of downstream effectors like p70S6K and 4E-BP1.[1][12] The collective effect is the potent suppression of protein synthesis, cell growth, proliferation, and survival.[8][11]

Caption: this compound targets integrins, releases LY294002 to inhibit PI3K and BRD4 pathways.

BRD4 Inhibition

The active moiety of this compound, LY294002, has been shown to bind to the active site of BRD4, an epigenetic reader that plays a crucial role in the transcription of key oncogenes.[10] By displacing BRD4 from acetylated histones at transcriptional start sites, this compound treatment leads to the downregulation of BRD4 target proteins, most notably c-Myc and Cyclin D1.[6][10] This inhibition contributes to the observed G1 cell cycle arrest and suppression of cell proliferation.[6][11]

Anti-Angiogenic Function

This compound demonstrates potent anti-angiogenic activity through multiple mechanisms:

-

Direct Targeting of Endothelial Cells: The RGDS peptide targets integrins on the tumor vasculature.[3]

-

Inhibition of Pro-Angiogenic Factors: By inhibiting the PI3K/AKT pathway, this compound blocks the hypoxic stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][8] This leads to a profound suppression of HIF-1α's transcriptional activity, reducing the expression of its target genes, including Vascular Endothelial Growth Factor (VEGF).[1][3]

-

Blocking Growth Factor Signaling: this compound has been shown to inhibit AKT activation stimulated by pro-angiogenic factors like VEGF and Bv8 in endothelial cells.[13]

-

Modulating Tumor-Associated Macrophages (TAMs): In vivo studies show that this compound can reduce the expression of pro-angiogenic factors such as VEGF and MMP9 by TAMs within the tumor microenvironment.[14]

Quantitative Preclinical Data

The efficacy of this compound has been quantified in numerous preclinical studies across various cancer types.

In Vitro Cytotoxicity and Proliferation

This compound demonstrates potent dose-dependent inhibition of proliferation and induction of apoptosis in a wide range of cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Citation(s) |

| Hep3B | Hepatocellular Carcinoma | Proliferation (MTT) | 5.05 | [7][10] |

| HepG2 | Hepatocellular Carcinoma | Proliferation (MTT) | 6.89 | [7][10] |

| SK-Hep1 | Hepatocellular Carcinoma | Proliferation (MTT) | 3.14 | [7][10] |

| Huh7 | Hepatocellular Carcinoma | Proliferation (MTT) | 2.14 | [7][10] |

| SUDHL-4 | B-cell non-Hodgkin's Lymphoma | Proliferation | 3.28 | [11] |

| TMD-8 | B-cell non-Hodgkin's Lymphoma | Proliferation | 1.47 | [11] |

| Various (16 lines) | Multiple Myeloma | Apoptosis | < 4 | [8][11] |

In Vivo Antitumor and Anti-Angiogenic Efficacy

In vivo studies using xenograft models consistently show significant tumor growth inhibition and reduced angiogenesis following this compound administration.

| Xenograft Model | Cancer Type | Dosage Regimen | Outcome | Citation(s) |

| MM.1R | Multiple Myeloma | Not specified | 94% tumor growth inhibition | [8][15] |

| MM.1R | Multiple Myeloma | Not specified | Marked decrease in microvessel density (MVD) | [8] |

| U87MG & PC3 | Glioblastoma & Prostate | Not specified | Enhanced tumor inhibition vs. control drug | [2][3] |

| LLC | Lewis Lung Carcinoma | 50 mg/kg, 3x/week | Significant tumor growth inhibition | [14][16] |

| LLC | Lewis Lung Carcinoma | 50 mg/kg, 3x/week | Significant reduction in MVD | [14][16] |

| A673 | Ewing Sarcoma | 50 mg/kg, 6x/week for 30 days | Significant reduction in tumor volume | [9] |

| 786-O | Renal Cell Carcinoma | 20 mg/kg IV, 3x/week (with rapamycin) | 54% tumor volume regression | [17] |

| SK-Hep1 & Huh-7 | Hepatocellular Carcinoma | 50 mg/kg/day | Significant antitumor activity | [10] |

Experimental Protocols

The characterization of this compound relies on a combination of in vitro and in vivo assays to determine its mechanism, potency, and efficacy.

In Vitro Methodologies

-

Cell Viability/Proliferation Assay (MTT):

-

Cell Seeding: Plate cancer cells (e.g., HT-29, HepG2) in 96-well plates and allow them to adhere overnight.[6][10]

-

Treatment: Treat cells with serial dilutions of this compound for a specified period (e.g., 48 hours).[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow formazan (B1609692) crystal formation by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Western Blot Analysis for Signaling Pathway Inhibition:

-

Cell Lysis: Treat cells with this compound for a defined period (e.g., 30 minutes to 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6][8]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., phospho-AKT, total-AKT, phospho-ERK, cleaved Caspase-3, HIF-1α, c-Myc).[8][10]

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Apoptosis Assays (Caspase-3 Cleavage / TUNEL):

-

Treatment: Culture cells and treat with this compound (e.g., 5 µM and 50 µM for 1-24 hours).[8]

-

Caspase-3 Staining: For immunocytochemistry, fix and permeabilize cells, then incubate with an antibody specific for cleaved (active) Caspase-3. Visualize using a fluorescent secondary antibody and count positive cells.[8]

-

TUNEL Staining: Use a commercial kit (e.g., Terminal deoxynucleotidyl transferase dUTP nick end labeling) to detect DNA fragmentation, a hallmark of late-stage apoptosis.[6]

-

In Vivo Xenograft Tumor Model

This workflow is essential for evaluating the antitumor efficacy of this compound in a living system.

Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.

Immunohistochemistry (IHC) for Angiogenesis

-

Tissue Preparation: Fix harvested tumors in formalin and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount on slides.

-

Staining: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval. Incubate with a primary antibody against the endothelial marker CD31.[8]

-

Detection: Use a labeled secondary antibody and a chromogen (e.g., DAB) to visualize the antibody binding.

-

Quantification: Capture images under a microscope. Quantify Microvessel Density (MVD) by counting the number of CD31-positive vessels in several high-power fields.[14]

Clinical Evaluation

This compound has progressed to Phase I and II clinical trials for solid tumors and B-cell malignancies.[5][12][18][19] A first-in-human study established that this compound was well-tolerated, with the most common toxicities being grade 1 or 2.[12] The maximum tolerated dose (MTD) was not reached at doses up to 1110 mg/m².[12] The best observed response in patients with advanced, refractory malignancies was stable disease (SD) in 58% of evaluable patients.[12] Pharmacodynamic studies in patient-derived cells confirmed the mechanism of action, showing reduced p-AKT levels and increased apoptosis following treatment.[8][12]

Conclusion

The this compound peptide-drug conjugate represents a sophisticated and rational approach to cancer therapy. By combining an integrin-targeting RGDS peptide with a potent pan-PI3K and BRD4 inhibitor, this compound achieves enhanced tumor delivery of its active moiety, LY294002.[3][10] Its function is centered on the comprehensive disruption of the PI3K/AKT/mTOR signaling axis, the suppression of oncogene transcription via BRD4 inhibition, and a potent anti-angiogenic effect mediated by the blockade of HIF-1α and VEGF signaling.[3][6][8] The extensive preclinical data, supported by early clinical findings, underscore the therapeutic potential of this dual-action agent in treating a variety of cancers. Further investigation, particularly in combination with other targeted agents or standard chemotherapy, is warranted.[1][8]

References

- 1. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Facebook [cancer.gov]

- 5. obesityhealthmatters.com [obesityhealthmatters.com]

- 6. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ashpublications.org [ashpublications.org]

- 12. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biospace.com [biospace.com]

- 14. researchgate.net [researchgate.net]

- 15. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fiercehealthcare.com [fiercehealthcare.com]

- 18. ascopubs.org [ascopubs.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

SF1126: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF1126 is a first-in-class small molecule inhibitor that has garnered significant interest in the field of oncology. It is a water-soluble prodrug of LY294002, a well-characterized pan-Phosphoinositide 3-Kinase (PI3K) inhibitor.[1][2][3] this compound was designed to overcome the poor solubility and unfavorable pharmacokinetic profile of its parent compound.[1][3] A key feature of this compound is its conjugation to an Arg-Gly-Asp-Ser (RGDS) peptide moiety, which targets the molecule to integrins expressed on the surface of tumor and endothelial cells, thereby enhancing its delivery to the tumor microenvironment.[1][3] Upon cell entry, this compound is hydrolyzed to its active form, SF1101 (LY294002), which then exerts its inhibitory effects on multiple cellular signaling pathways crucial for cancer cell growth, proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound is a broad-spectrum inhibitor, primarily targeting all isoforms of Class I PI3Ks (α, β, γ, δ). The PI3K family of lipid kinases plays a central role in one of the most frequently hyperactivated signaling pathways in human cancers, the PI3K/Akt/mTOR pathway. By inhibiting PI3K, this compound effectively blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.

Recent studies have unveiled a dual mechanism of action for this compound, demonstrating its ability to also inhibit Bromodomain-containing protein 4 (BRD4).[4][5] BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that acts as an epigenetic reader, recognizing acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, including c-Myc. The active moiety of this compound, LY294002, has been shown to bind to the active site of BRD4, displacing it from chromatin and subsequently downregulating the transcription of its target genes.[4] This dual PI3K and BRD4 inhibition positions this compound as a unique therapeutic agent with the potential to simultaneously block two major oncogenic signaling networks.

Furthermore, this compound has been reported to inhibit other members of the PI3K superfamily, including the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[6] It has also been shown to influence other signaling cascades, such as the Ras/Raf/MAPK pathway and p38 signaling, highlighting its pleiotropic effects on cancer cells.[7][8]

Downstream Signaling Pathways

The inhibitory action of this compound on PI3K and BRD4 triggers a cascade of downstream effects, ultimately leading to reduced tumor growth and angiogenesis. The primary signaling pathways affected are detailed below.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many cancers.

-

Akt Inhibition: By blocking PI3K, this compound prevents the phosphorylation and subsequent activation of Akt. This has been consistently demonstrated through the reduced levels of phosphorylated Akt (p-Akt) at key residues (Ser473 and Thr308) in various cancer cell lines treated with this compound.[1][5][9]

-

mTORC1 and mTORC2 Inhibition: Akt activates the mTOR complex 1 (mTORC1) through a complex signaling cascade. mTORC1, in turn, promotes protein synthesis by phosphorylating downstream targets like p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This compound treatment leads to decreased phosphorylation of these mTORC1 substrates.[8] The inhibition of mTORC2, which is responsible for the phosphorylation of Akt at Ser473, is also a consequence of PI3K inhibition.

-

Cell Cycle Arrest and Apoptosis: The net effect of inhibiting the PI3K/Akt/mTOR pathway is a halt in cell cycle progression, often at the G0/G1 phase, and the induction of apoptosis (programmed cell death).[7] This is evidenced by an increase in the sub-G1 population in cell cycle analysis and the cleavage of apoptosis markers like PARP and caspase-3 in this compound-treated cells.[9][10]

The BRD4/c-Myc Axis

The discovery of this compound as a BRD4 inhibitor has opened up new avenues for its therapeutic application. BRD4 is a critical regulator of oncogene transcription.

-

BRD4 Displacement: The active form of this compound displaces BRD4 from acetylated histones at the promoter and enhancer regions of its target genes.[4]

-

c-Myc Downregulation: A key target of BRD4 is the proto-oncogene c-Myc, which is a master regulator of cell proliferation, growth, and metabolism. This compound treatment leads to a significant reduction in c-Myc expression at both the mRNA and protein levels.

-

Synergistic Anti-tumor Effects: The dual inhibition of PI3K and BRD4 is believed to have a synergistic anti-tumor effect. While PI3K inhibition primarily affects signaling cascades, BRD4 inhibition directly targets the transcriptional machinery driving oncogenesis.

Anti-Angiogenic Signaling

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties through the modulation of key signaling molecules.

-

HIF-1α Inhibition: Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α drives the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). The PI3K/Akt pathway is known to regulate the stability and activity of HIF-1α. This compound treatment has been shown to oppose the hypoxic stabilization of HIF-1α, leading to its degradation.[9]

-

VEGF and Bv8 Inhibition: Consequently, the inhibition of HIF-1α by this compound results in the reduced expression and secretion of VEGF.[11] Additionally, this compound has been shown to block the signaling of another pro-angiogenic factor, Bv8.

-

Reduced Microvessel Density: The culmination of these effects is a significant reduction in tumor-induced angiogenesis, as measured by a decrease in microvessel density (MVD) in in vivo tumor models.[9][11]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Hep3B | Hepatocellular Carcinoma | 5.05 | [7] |

| HepG2 | Hepatocellular Carcinoma | 6.89 | [7] |

| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [7] |

| Huh7 | Hepatocellular Carcinoma | 2.14 | [7] |

| HT-29 | Colorectal Cancer | ~1-5 (72-96h) | [12][13] |

| MM.1S | Multiple Myeloma | 8.89 | [9] |

| MM.1R | Multiple Myeloma | 11.67 | [9] |

| RPMI 8226 | Multiple Myeloma | 11.90 | [9] |

| NB-EB | Neuroblastoma | 0.95 | [10] |

| NB-SD | Neuroblastoma | 65.7 | [10] |

| A673 | Ewing Sarcoma | ~3.5-6.2 | [5] |

| EWS502 | Ewing Sarcoma | ~3.5-6.2 | [5] |

| SK-N-MC | Ewing Sarcoma | ~3.5-6.2 | [5] |

| SK-PN-DW | Ewing Sarcoma | ~3.5-6.2 | [5] |

| RDES | Ewing Sarcoma | ~3.5-6.2 | [5] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Cancer Type | Model System | Dose and Schedule | Pharmacodynamic Endpoint | Result | Reference(s) |

| Pancreatic Cancer | Human Patient | 240 mg/m² | pS6 inhibition in tumor biopsy | Complete inhibition at 22.5h post-8th dose | [1] |

| Chronic Lymphocytic Leukemia | Human Patients | 1110 mg/m² | p-Akt levels in CLL cells | Reduced p-Akt levels | [1][2] |

| Chronic Lymphocytic Leukemia | Human Patients | 1110 mg/m² | Apoptosis in CLL cells | Increased late apoptosis | [1][2] |

| Ewing Sarcoma | Xenograft Mouse Model | 50 mg/kg, 6 days/week for 30 days | p-Akt:Akt ratio in tumors | Mean ratio of 0.86:1 (vs. 2.44:1 in control) | [5] |

| Multiple Myeloma | Xenograft Mouse Model | Not specified | p-Akt in primary tumor cells | Pharmacodynamic knockdown observed | [9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for this compound.

Western Blot Analysis for Phosphoprotein Levels

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, S6K1).

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with varying concentrations of this compound or vehicle control for specified durations.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[5]

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using software like ImageJ to determine the relative levels of protein phosphorylation.[5]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines and determine the IC50 value.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for 24, 48, 72, or 96 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12][13][14]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., intravenous, intraperitoneal, or subcutaneous) at a specified dose and schedule (e.g., 50 mg/kg, 3-6 times per week).[5][11] The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy of this compound is assessed by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).[5]

Conclusion

This compound is a promising anti-cancer agent with a unique dual mechanism of action, targeting both the PI3K/Akt/mTOR and BRD4/c-Myc signaling pathways. Its ability to simultaneously inhibit these two critical oncogenic cascades, coupled with its targeted delivery system, provides a strong rationale for its continued investigation in a variety of malignancies. The downstream effects of this compound are pleiotropic, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. The quantitative data from preclinical and clinical studies demonstrate its potent anti-tumor activity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate signaling networks modulated by this compelling therapeutic candidate.

References

- 1. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor this compound with Sorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. ascopubs.org [ascopubs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 13. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 14. researchgate.net [researchgate.net]

The In Vitro Biological Activity of SF1126: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

SF1126, a novel dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4), has demonstrated significant anti-tumor activity in a variety of in vitro cancer models. This technical guide provides a comprehensive overview of its biological effects, mechanism of action, and the experimental methodologies used to elucidate its functions.

Core Mechanism of Action

This compound is a prodrug that is hydrolyzed to its active form, LY294002, a well-established pan-PI3K inhibitor.[1] By conjugating LY294002 to an Arg-Gly-Asp (RGD) peptide, this compound exhibits enhanced solubility and targeted delivery to cells expressing specific integrins, which are often overexpressed on tumor and endothelial cells.[2][3] Its dual inhibitory function stems from targeting two critical oncogenic pathways:

-

PI3K/Akt/mTOR Pathway: this compound effectively inhibits all isoforms of PI3K, a key signaling pathway that promotes cell growth, proliferation, survival, and angiogenesis.[1] Inhibition of PI3K leads to decreased phosphorylation of downstream effectors such as Akt and mTOR.[2][4]

-

BRD4 Pathway: this compound also targets BRD4, a member of the bromodomain and extraterminal domain (BET) family of proteins.[2] BRD4 is a critical reader of acetylated histones and regulates the transcription of key oncogenes, including Myc and Cyclin D1.[2][4]

This dual-pronged attack on two distinct and crucial cancer-promoting pathways contributes to the potent in vitro activity of this compound.

In Vitro Anti-Cancer Activities

Cell Viability and Proliferation

This compound has been shown to potently inhibit the survival and proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HT-29 | Colorectal Cancer | ~1-5 (72-96h) | MTT | [5] |

| Hep3B | Hepatocellular Carcinoma | 5.05 (48h) | Not Specified | [6] |

| HepG2 | Hepatocellular Carcinoma | 6.89 (48h) | Not Specified | [6] |

| SK-Hep1 | Hepatocellular Carcinoma | 3.14 (48h) | Not Specified | [6] |

| Huh7 | Hepatocellular Carcinoma | 2.14 (48h) | Not Specified | [6] |

| Aggressive B-NHL cell lines | B-cell Non-Hodgkin Lymphoma | < 4 | Not Specified | [7][8] |

| A673 | Ewing Sarcoma | Not Specified | Cell Viability | [9] |

| SK-PN-DW | Ewing Sarcoma | Not Specified | Cell Viability | [10] |

| MM.1R | Multiple Myeloma | 8.9 | Not Specified | [10] |

| RPMI 8226 | Multiple Myeloma | Not Specified | Not Specified | [11] |

| SKBR3 | HER2+ Breast Cancer | Not Specified | MTS | [12] |

| BT474 | HER2+ Breast Cancer | Not Specified | MTS | [12] |

Induction of Apoptosis

A key mechanism of this compound's anti-tumor activity is the induction of apoptosis. In colorectal cancer cells (HT-29), this compound treatment leads to a dose-dependent increase in the activities of caspase-3 and caspase-9.[5] Furthermore, it increases histone-bound single-strand DNA content and TUNEL fluorescence intensity, all hallmarks of apoptosis.[2][5] In aggressive B-cell non-Hodgkin lymphoma cell lines, this compound also induces apoptosis in a dose-dependent manner.[7][8] This pro-apoptotic effect is further enhanced when combined with rituximab.[7] In HER2-overexpressing breast cancer cells, this compound induces apoptosis as evidenced by the cleavage of caspase 3 and PARP proteins.[12]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase. In hepatocellular carcinoma cell lines (Hep 3B, Hep G2, SK-Hep1, and Huh7), treatment with this compound resulted in an increase in the proportion of cells in the G0-G1 phase and a corresponding decrease in the S-phase population.[6] This G1 cell cycle arrest is also observed in aggressive B-cell non-Hodgkin lymphoma cell lines and is associated with a decrease in cyclin D1 levels.[7][8]

Anti-Angiogenic Effects

In addition to its direct effects on tumor cells, this compound exhibits anti-angiogenic properties. It has been shown to block the hypoxic stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in glioma and multiple myeloma cells.[11][13] HIF-1α is a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1α, this compound can suppress tumor-induced angiogenesis.[11][13]

Signaling Pathway Modulation

The biological effects of this compound are a direct consequence of its impact on key signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

Treatment with this compound leads to a marked decrease in the phosphorylation of Akt, a central node in the PI3K pathway, in various cancer cell lines including colorectal cancer, B-cell non-Hodgkin lymphomas, multiple myeloma, and Ewing sarcoma.[2][7][9][11] This inhibition of Akt activity subsequently affects downstream targets within the mTOR complex 1/2 (mTORC1/2), such as p70S6K and 4EBP1.[2][6]

References

- 1. Facebook [cancer.gov]

- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Augmented Antitumor Activity for Novel Dual PI3K/BDR4 Inhibitors, SF2523 and this compound in Ewing Sarcoma [escholarship.org]

- 10. escholarship.org [escholarship.org]

- 11. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro evaluation of pan-PI3-kinase inhibitor this compound in trastuzumab-sensitive and trastuzumab-resistant HER2-over-expressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

SF1126: A Technical Guide to a First-in-Class Dual PI3K/BRD4 Inhibitor

An In-depth Analysis for Researchers and Drug Development Professionals

SF1126 is a novel, first-in-class small molecule inhibitor that uniquely targets two critical oncogenic pathways: the phosphoinositide 3-kinase (PI3K) and the bromodomain and extra-terminal domain (BRD4) families of proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data on this compound, tailored for researchers, scientists, and drug development professionals.

This compound is a prodrug of LY294002, a well-characterized pan-PI3K inhibitor. The conjugation of LY294002 to an Arg-Gly-Asp-Ser (RGDS) peptide creates this compound, a water-soluble compound with an enhanced pharmacokinetic profile and a unique tumor-targeting mechanism.[1][2] The RGDS motif directs the molecule to integrins, which are often overexpressed on the surface of tumor cells and endothelial cells of the tumor vasculature.[3][4] Upon binding and internalization, this compound is hydrolyzed, releasing the active inhibitor LY294002 directly within the tumor microenvironment.[4]

Chemical Structure and Physicochemical Properties

This compound is a complex molecule designed for enhanced solubility and targeted delivery.[1] Its structure combines the pharmacophore of a potent kinase inhibitor with a peptide moiety that facilitates tumor targeting.

| Property | Value | Reference |

| Chemical Formula | C₃₉H₄₈N₈O₁₄ | [5] |

| Molecular Weight | 852.85 g/mol | [5] |

| CAS Number | 936487-67-1 | [6] |

| Nature | Prodrug of LY294002 | [1] |

| Solubility | Water-soluble | [1] |

| SMILES | c1ccc(cc1)-c2cccc3c(=O)cc([N+]4(CCOCC4)COC(=O)CCC(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O)oc23 | [5] |

Mechanism of Action: Dual Inhibition of PI3K and BRD4

This compound exerts its anti-cancer effects through the dual inhibition of the PI3K/AKT/mTOR and BRD4 signaling pathways.[7][8]

PI3K/AKT/mTOR Pathway Inhibition